2-Decyl-2-dodecyloxirane
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Overview
Description
2-Decyl-2-dodecyloxirane, also known as 2-Dodecyloxirane, is an organic compound with the molecular formula C14H28O. It is a type of epoxide, which is a cyclic ether with a three-membered ring. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decyl-2-dodecyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 1-dodecene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. Catalysts such as titanium silicalite-1 (TS-1) can be used in the presence of hydrogen peroxide to achieve epoxidation of long-chain alkenes .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-2-dodecyloxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea are used under mild conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Amino alcohols or thiol alcohols: Products of nucleophilic substitution reactions.
Scientific Research Applications
2-Decyl-2-dodecyloxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed epoxidation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 2-Decyl-2-dodecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to form more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxydodecane
- 1,2-Epoxytetradecane
- 1,2-Epoxyoctane
Uniqueness
2-Decyl-2-dodecyloxirane is unique due to its specific chain length and the position of the epoxide ring. This gives it distinct reactivity and properties compared to other epoxides with different chain lengths or ring positions .
Properties
CAS No. |
51690-96-1 |
---|---|
Molecular Formula |
C24H48O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-decyl-2-dodecyloxirane |
InChI |
InChI=1S/C24H48O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25-24)21-19-17-15-12-10-8-6-4-2/h3-23H2,1-2H3 |
InChI Key |
WQSFCYTUEJANTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1(CO1)CCCCCCCCCC |
Origin of Product |
United States |
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